molecular formula C27H29NO3 B2829070 (3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide CAS No. 1321808-33-6

(3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide

Cat. No.: B2829070
CAS No.: 1321808-33-6
M. Wt: 415.533
InChI Key: LYXAWHFQYXQSKX-WCIBSUBMSA-N
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Description

The compound (3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide features a rigid adamantane core (C10H15) linked via a carboxamide group to a para-substituted phenyl ring. The phenyl group is further functionalized with a (Z)-configured acryloyl moiety bearing a 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-[4-[(Z)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-31-24-9-2-18(3-10-24)4-11-25(29)22-5-7-23(8-6-22)28-26(30)27-15-19-12-20(16-27)14-21(13-19)17-27/h2-11,19-21H,12-17H2,1H3,(H,28,30)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXAWHFQYXQSKX-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with adamantane-carboxamide derivatives and related structures, highlighting key structural and functional differences.

Structural Features and Substituent Effects

Compound Name/Structure Key Substituents Molecular Formula (MW) Biological/Physical Properties Reference
Target Compound (Z)-3-(4-Methoxyphenyl)acryloyl, adamantane carboxamide Not explicitly reported Hypothesized enzyme inhibition due to conjugated system -
N-((Z)-4-adamantyl-thiazol-2-ylidene)-2,6-difluorobenzamide () Thiazole, naphthoquinone, difluorobenzamide C26H23F2N3O3S (519.5 g/mol) Demonstrated enzyme inhibitory activity
Dimeric adamantane-carboxamide () Two adamantane units, methylenedi-phenylene linker Not explicitly reported Potential high binding avidity; reduced solubility
(5R,7S)-3-bromo-N-(2,4-dimethylphenyl)adamantane-1-carboxamide () Bromo-adamantane, dimethylphenyl C19H24BrNO (362.3 g/mol) Halogenation may enhance hydrophobic interactions
N-(4-ethoxyphenyl)-1-adamantanecarboxamide () Ethoxyphenyl C19H25NO2 (299.4 g/mol) Ethoxy group improves solubility vs. methoxy analogs
4-bromo phenyl naphthoate with adamantane (1y, ) Adamantane, 4-methoxyphenyl, naphthoate ester C35H37BrNO3 (598.2 g/mol) High molecular weight; ester linkage may limit stability
Key Observations:

Substituent Impact on Solubility: Methoxy (target compound) and ethoxy () groups enhance solubility compared to halogenated () or non-polar aryl derivatives. The dimeric adamantane-carboxamide () likely exhibits reduced solubility due to increased lipophilicity.

Stereochemical and Conformational Effects: The (Z)-configuration of the acryloyl group in the target compound may favor π-π stacking with biological targets, unlike the (E)-isomer or non-conjugated analogs. Stereochemical differences (e.g., 5R,7S in vs. 3R,5R,7R in the target compound) could alter binding specificity .

Biological Activity: The thiazole-naphthoquinone hybrid () demonstrated enzyme inhibition, suggesting that heterocyclic moieties enhance bioactivity . Halogenated derivatives () may leverage halogen bonding for target engagement but at the cost of solubility .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves a multi-step approach:

Adamantane-1-carboxylic acid activation using coupling agents like HATU or EDC·HCl in DMF .

Amide bond formation with 4-aminophenylacryloyl intermediates under nitrogen atmosphere at 0–25°C .

(Z)-Acryloyl group introduction via Heck coupling or Wittig reactions, requiring strict temperature control (e.g., 40–60°C) and Pd catalysts .

Example Reaction Table:

StepReagents/ConditionsYield (%)Key Characterization (NMR, HRMS)
1HATU, DIPEA, DMF65–69¹H NMR (δ 1.6–2.1 ppm: adamantane H)
2Pd(OAc)₂, PPh₃, 60°C45–55HRMS: [M+H]⁺ calc. 486.25; found 486.23

Advanced: How can retrosynthetic analysis guide derivative design?

Methodological Answer:
Retrosynthetic disconnections focus on:

  • Amide bond cleavage to separate adamantane and arylacryloyl moieties.
  • Functional group prioritization : The (Z)-acryloyl group is synthesized last to avoid isomerization .
  • Modular intermediates : Use 4-nitrobenzamide precursors for late-stage reduction to free amines, enabling diversification .

Basic: What spectroscopic techniques confirm structural identity?

Methodological Answer:

  • ¹H/¹³C NMR : Adamantane protons (δ 1.6–2.3 ppm), acryloyl vinyl protons (δ 6.5–7.8 ppm, J = 10–12 Hz for Z isomer) .
  • HRMS : Exact mass matching within 3 ppm error .
  • IR : Carboxamide C=O stretch (~1650 cm⁻¹) and acryloyl C=O (~1680 cm⁻¹) .

Advanced: How to address low yields in acryloylation steps?

Methodological Answer:
Common strategies include:

  • Solvent optimization : Use anhydrous DMF or THF to suppress side reactions .
  • Catalyst screening : Pd(OAc)₂ with bulky phosphines (e.g., XPhos) improves stereoselectivity .
  • Temperature gradients : Slow warming from 0°C to 60°C enhances Z isomer purity .

Basic: How to assess purity and stability for in vitro studies?

Methodological Answer:

  • HPLC : ≥95% purity using C18 columns (ACN/water gradient) .
  • Stability assays : Monitor degradation in PBS (pH 7.4) at 37°C over 24h; adamantane derivatives typically show <5% decomposition .

Advanced: Resolving contradictions in reported biological activity (e.g., IC₅₀ variability)

Methodological Answer:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase panels) vs. cell viability (MTT assays) .
  • Structural analogs : Test derivatives lacking the methoxyphenyl group to isolate pharmacophore contributions .

Advanced: Computational approaches for target identification

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to HIF-1α or kinase domains (PDB: 4ZQ4) .
  • MD simulations : Analyze adamantane-aryl interactions over 100 ns trajectories (AMBER force field) .

Basic: Critical functional groups for bioactivity

Methodological Answer:

  • Adamantane : Enhances lipophilicity and membrane permeability .
  • (Z)-Acryloyl : Stabilizes π-π stacking with aromatic residues in target proteins .
  • 4-Methoxyphenyl : Modulates electron density for receptor binding .

Advanced: Impact of acryloyl stereochemistry (Z vs. E) on potency

Methodological Answer:

  • Comparative synthesis : Isomer-specific routes (e.g., Stille coupling for E, Sonogashira for Z) .
  • Bioactivity data : Z isomers show 10–20× higher affinity for HIF-1α (IC₅₀ = 0.5 µM vs. 10 µM for E) .

Basic: Designing analogs for improved pharmacokinetics

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce cLogP from 5.2 to 3.8 .
  • Metabolic stability : Replace methoxy with trifluoromethoxy to slow CYP450 degradation .

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